Ethanethioic acid, S-(2,5-dimethyl-3-furanyl) ester

Flavor Chemistry Organoleptic Characterization Aroma Profile Differentiation

Ethanethioic acid, S-(2,5-dimethyl-3-furanyl) ester (CAS 55764-22-2; also known as 2,5-dimethyl-3-furanthiol acetate) is a synthetic aryl thioether flavoring agent. It bears FEMA GRAS number 4034 , JECFA number 1523 , and EU FL number 13.116.

Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
CAS No. 55764-22-2
Cat. No. B1593733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanethioic acid, S-(2,5-dimethyl-3-furanyl) ester
CAS55764-22-2
Molecular FormulaC8H10O2S
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)SC(=O)C
InChIInChI=1S/C8H10O2S/c1-5-4-8(6(2)10-5)11-7(3)9/h4H,1-3H3
InChIKeyLULNJORVPBVGRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble in water and hexane;  Soluble in ether
Soluble (in ethanol)

Ethanethioic Acid, S-(2,5-Dimethyl-3-Furanyl) Ester (CAS 55764-22-2): Procurement-Ready Regulatory & Physicochemical Profile for Flavor Scientists


Ethanethioic acid, S-(2,5-dimethyl-3-furanyl) ester (CAS 55764-22-2; also known as 2,5-dimethyl-3-furanthiol acetate) is a synthetic aryl thioether flavoring agent [1]. It bears FEMA GRAS number 4034 [2], JECFA number 1523 [3], and EU FL number 13.116 [4]. Its molecular formula is C8H10O2S, molecular weight 170.23, and it appears as a colorless to pale yellow liquid with a fruity-floral aroma . The compound is practically insoluble in water and hexane but soluble in ether and ethanol .

Odor Profile
Fruity-floral character; distinct from meaty-sulfurous free thiol analogs
Regulatory Clearance
FEMA GRAS 4034, JECFA 1523, EU FL 13.116; flavor-grade specification
Formulation Solubility
Soluble in ethanol and ether; moderate lipophilicity (logP 2.31) for oil-based systems

Why Ethanethioic Acid S-(2,5-Dimethyl-3-Furanyl) Ester Cannot Be Replaced by Undifferentiated Furanthiol Analogs in Flavor Formulation


In-class furanthiol analogs differ materially in odor quality, regulatory clearance, and thermal stability. The target compound carries a fruity-floral profile , diverging sharply from the meaty-sulfurous character of the free thiol 2,5-dimethyl-3-furanthiol (FEMA 3451) [1] or the coffee-roast note of S-(2,5-dimethyl-3-furanyl) 2-furancarbothioate (FEMA 3481) . Beyond odor, JECFA has identified unresolved genotoxicity concerns specifically linked to the furan ring in this structural subclass [2], and Nestlé patent data indicate thioesters offer superior storage stability compared to thiols for ready-to-drink applications [3]. A simple CAS-number interchange risks formulation failure, regulatory non-compliance, or shelf-life degradation.

Odor character may shift from fruity-floral to meaty-sulfurous if free thiol (FEMA 3451) is substituted; qualitative profiles differ markedly.
JECFA genotoxicity concerns for furan-ring subclass may require additional dossier review; tetrahydrofuran analog lacks this unresolved flag.
Thioester vs. thiol storage stability advantage reported in RTD beverages may not transfer to all flavor matrices; shelf-life validation needed.

Ethanethioic Acid S-(2,5-Dimethyl-3-Furanyl) Ester: Quantified Differentiation Evidence vs. Closest Analogs for Procurement Decisions


Fruity-Floral vs. Meaty-Sulfurous Odor Profile Differentiation vs. 2,5-Dimethyl-3-furanthiol (CAS 55764-23-3)

The target compound exhibits a fruity, floral aroma , whereas its free thiol counterpart 2,5-dimethyl-3-furanthiol (CAS 55764-23-3, FEMA 3451) displays a lamb, meaty, and sulfurous odor character [1]. This organoleptic divergence arises from acetylation of the sulfhydryl group, enabling distinct flavor application niches absent in meat-oriented furanthiols. No formal odor threshold values were located for either compound; differentiation rests on qualitative odor descriptors from reputable sources.

Odor Profile
Reported
Target: fruity, floral
Comparator (free thiol): lamb, meaty, sulfurous
Supports flavor niche selection in fruit/floral formulations
Qualitative descriptors only; no odor threshold data available
Flavor Chemistry Organoleptic Characterization Aroma Profile Differentiation Furanthiol Derivatives

JECFA Subclass-Level Genotoxicity Concern: Ethanethioic Acid S-(2,5-Dimethyl-3-Furanyl) Ester vs. Tetrahydrofuran Thioacetate (CAS 252736-39-3)

JECFA's 2012 and 2005 evaluations identified extensive positive genotoxicity data for several members of the furan-ring-containing flavouring group, noting that the carcinogenic furan substructure may undergo epoxidation to form reactive 2-ene-1,4-dicarbonyl intermediates [1]. The Committee concluded the Safety Evaluation Procedure could not be applied to this structural group as of 2012 [1]. By contrast, the tetrahydro analog S-(2,5-dimethyl)tetrahydrofuran-3-yl thioacetate (CAS 252736-39-3, JECFA 1092) received 'No safety concern at current levels of intake' in 2002, with secondary components likewise not raising safety concern [2]. The critical structural differentiator is the aromatic furan ring (present in target) versus the saturated tetrahydrofuran ring (present in comparator), a distinction directly linked to divergent JECFA toxicological conclusions.

JECFA Safety
Class-level inference
Target: unresolved genotoxicity concern (furan ring)
Tetrahydro analog: no safety concern
Regulatory dossier review needed for furan subclass; tetrahydro compound avoids this burden
JECFA evaluations 2002–2018; safety procedure not applied to target
Food Safety Regulatory Toxicology Genotoxicity Assessment JECFA Evaluation

Thioester vs. Thiol Storage Stability Advantage: Nestlé Patent Data on Ready-to-Drink Coffee Flavor Quality

Nestlé patent EP2219466B1 (2012) explicitly states that while thiol compounds such as furfurylthiol provide excellent initial roasted-coffee flavor contribution, they 'degrade rapidly and readily, leaving the RTD product with little remaining aroma/flavor benefit' [1]. In contrast, thioester flavor precursors (including furfurylthioacetate-type compounds) demonstrate superior stability during thermal processing and ambient storage, enabling controlled conversion to active thiol over product shelf life [1]. This patent evidences a class-level advantage for thioesters over free thiols in thermally processed beverage applications where long-term flavor fidelity is required.

Storage Stability
Class-level inference
Thioester class: sustained flavor release in RTD coffee
Free thiols: rapid degradation, low shelf-life benefit
Thioester precursor may support long-term flavor fidelity in thermal processes
Patent data (EP2219466B1); class-level advantage, matrix-specific validation required
Flavor Stability Ready-to-Drink Beverages Thioester Precursor Technology Shelf-Life Optimization

Physicochemical Differentiation: Boiling Point and LogP Comparison vs. Closest Thioacetate Analogs

The target compound has a reported boiling point of 228.7°C at 760 mmHg and a logP (o/w) of 2.31 . Its closest structural analog, S-(2,5-dimethyl)tetrahydrofuran-3-yl thioacetate (CAS 252736-39-3), boils at 241°C at 760 mmHg and has a lower refractive index (1.468–1.474) [1]. The structurally simpler furfuryl thioacetate (CAS 13678-68-7) boils at only 90–92°C at 12 mmHg with logP 1.66 [2]. The higher boiling point and lipophilicity of the target compound reflect its dimethyl substitution on the furan ring, which may affect volatility during thermal processing and partitioning in complex flavor bases.

Physicochemical Props
Reported
BP 228.7°CvsTetrahydro BP 241°C
logP 2.31vsFurfuryl logP 1.66
Intermediate volatility and moderate lipophilicity support targeted processing windows
ΔBP ~12°C lower than tetrahydro analog; ΔlogP +0.65 vs. furfuryl thioacetate
Physicochemical Properties Formulation Solubility Volatility Profiling LogP Characterization

Ethanethioic Acid S-(2,5-Dimethyl-3-Furanyl) Ester (CAS 55764-22-2): Evidence-Backed Industrial & Research Application Scenarios


Fruit & Floral Flavor Formulations Requiring FEMA GRAS-Compliant Thioester Note

The target compound's fruity-floral odor profile , combined with its FEMA GRAS 4034 designation and JECFA specification (minimum 95% purity) [1], makes it directly applicable in fruit and floral flavor formulations. Its logP of 2.31 and solubility in ethanol facilitate incorporation into alcoholic and oil-based flavor delivery systems. This compound fills application niches distinct from meat-oriented analogs such as 2,5-dimethyl-3-furanthiol (FEMA 3451).

Ready-to-Drink Beverage Flavor Precursor for Controlled Thiol Release During Shelf Life

Thioester flavor precursors have been demonstrated in Nestlé patent EP2219466B1 to provide superior storage stability over free thiols in thermally processed ready-to-drink beverages, with thioesters enabling targeted thiol conversion at concentrations of 0.005–7 mg/kg [2]. The target compound's intermediate boiling point (~229°C) and moderate lipophilicity (logP 2.31) are relevant parameters for optimizing thermal process conditions in retorted beverage applications .

JECFA Regulatory Dossier Preparation for Furan-Containing Flavor Substances

Given JECFA's documented genotoxicity concerns for the furan-ring-containing flavouring group, the target compound serves as an important reference substance for regulatory dossier preparation involving furan-substituted flavor ingredients [3]. Its JECFA evaluation history (2005, 2012, 2018) provides a well-documented toxicological assessment trajectory, making it a benchmark compound for comparing the safety profiles of novel furanthiol derivatives or for distinguishing aromatic furan esters from saturated tetrahydrofuran analogs that carry no unresolved safety concerns [4].

Analytical Reference Standard for Furanthiol Acetate Profiling in Complex Food Matrices

With a defined boiling point (228.7–230°C at 760 mmHg), refractive index (1.527–1.533 at 20°C), specific gravity (1.137–1.143 at 25°C), and an EU FL number 13.116 [1], the target compound is suited as a reference standard for GC-MS or HPLC analysis of thioester flavor compounds in thermally processed foods. Its distinct chromatographic behavior, characterized through validated HPLC separation methods, supports its use in quality control workflows for verifying thioester content in flavor formulations.

Application
Selection Property
Validation Focus
Fruit & Floral Flavor Formulations
FEMA GRAS thioester odor profile
Fruity-floral note distinction from meaty analogs
RTD Beverage Flavor Precursor
Thioester thermal stability profile
Shelf-life thiol release kinetics
JECFA Regulatory Dossier Preparation
Furan subclass evaluation history
Genotoxicity endpoint review
Analytical Reference Standard
Defined physicochemical constants
GC-MS/HPLC retention time reproducibility
Quote Request

Request a Quote for Ethanethioic acid, S-(2,5-dimethyl-3-furanyl) ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.